molecular formula C4H12N2O2S B1295353 Sulfamide, tetramethyl- CAS No. 3768-63-6

Sulfamide, tetramethyl-

Cat. No. B1295353
CAS RN: 3768-63-6
M. Wt: 152.22 g/mol
InChI Key: WIOVVBRSQYYSMV-UHFFFAOYSA-N
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Description

Sulfamide, known chemically as SO2(NH2)2, is a compound that forms orthorhombic crystals and has been studied for its crystal structure and potential applications. The molecule is tetrahedral and exhibits symmetry, with bond lengths and angles that have been precisely determined through crystallographic methods . Additionally, sulfamide has been identified as a promising material for deep-ultraviolet nonlinear optical (NLO) applications due to its strong second-harmonic generation (SHG) efficiency and significant birefringence .

Synthesis Analysis

The synthesis of tetrasilyl substituted sulfamide involves the reaction of N,N'-bis(trimethylsilyl)sulfamide with butyl lithium and trimethyl bromosilane, leading to the formation of N,N,N',O-tetrakis(trimethylsilyl)-sulfamide. This process is part of the broader research into silyl substituted amidosulfonic acids and their derivatives . Furthermore, the synthesis of new cyclic sulfamides linked to tetrathiafulvalene has been achieved through a series of reactions starting from a Wittig-type reaction and proceeding through nitro group reduction, reaction with chlorosulfonyl isocyanate, and cyclization .

Molecular Structure Analysis

The molecular structure of sulfamide has been established as a tetrahedral molecule with specific bond lengths and angles. The S-O bond length is 1.391 Å, the S-N bond length is 1.600 Å, and the bond angles include O-S-O at 119.4° and N-S-N at 112.1° . The structure of tetrakis-trimethylsilyl substituted sulfamide, a derivative of sulfamide, has also been characterized, although the specific details of its molecular geometry are not provided in the abstract .

Chemical Reactions Analysis

Sulfamide and its derivatives participate in various chemical reactions. For instance, the synthesis of cyclic sulfamides linked to tetrathiafulvalene involves a Wittig-type reaction, reduction of a nitro group to an amino group, and cyclization under basic conditions . These reactions are crucial for the development of new compounds with potential applications in nonlinear optics and other fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamide have been extensively studied. It forms orthorhombic crystals and is packed into layers with weak intermolecular N-H...O bonds stabilizing the structure . Sulfamide has been confirmed as an excellent deep-ultraviolet NLO material, with records in SHG efficiency and birefringence among non-π-conjugated DUV NLO materials . Theoretical studies on the chemical reactivity of cyclic sulfamides linked to tetrathiafulvalene have revealed high reactivity and good candidacy as NLO materials, as indicated by their first hyperpolarizability .

Scientific Research Applications

Electronic Structure and Conformational Behavior

Tetramethylsulfamide, along with its simpler analogs like sulfonamides, is commonly found in biologically active compounds. This is attributed to their unique electronic structure and conformational behavior, which mimic the tetrahedral intermediate involved in several enzymes. The structural elements of sulfamides have been analyzed using Density Functional Theory (DFT) calculations, including conformational scans and Natural Bond Orbital (NBO) analysis. These studies facilitate the development of accurate force field parameters for molecular mechanics studies of sulfamides and sulfonamides (Hansen et al., 2016).

Enzyme Inhibitors

Sulfamide derivatives have been widely used in designing biologically active derivatives with pharmacological applications. They have been employed in the design of therapeutic agents, particularly as enzyme inhibitors. Sulfamide-based inhibitors have targeted enzymes such as carbonic anhydrases, a variety of proteases (e.g., HIV-1 protease, γ-secretase, elastase, chymase), and metalloproteases. The sulfamide moiety plays a crucial role in binding these inhibitors to the active site cavities of target enzymes, either by coordinating to a metal ion in metalloenzymes or interacting with catalytically critical residues in proteases (Winum et al., 2006).

Neurotoxicity Studies

Tetramethylsulfamide derivatives have been studied for their neurotoxic properties. One such compound, tetramethylenedisulfotetramine (TETS), is known for its seizure-inducing neurotoxic effects. It was discovered through occupational exposure and initially used as a rodenticide before being banned due to its harmful effects on human health. Despite its ban, TETS continues to be manufactured and used, posing significant health risks. Studies on TETS have contributed to our understanding of epileptogenesis and the development of potential therapeutic countermeasures (Lauková et al., 2020).

Medicinal Chemistry

The sulfamide functional group is an important element in medicinal chemistry. It forms several electrostatic interactions with protein and other targets, making it valuable in the design of small-molecule therapeutics. This functionality is versatile and shows potential for increasing acceptance in the future (Reitz et al., 2009).

Synthesis of Anticonvulsant Compounds

Amino acid-derived sulfamides have been synthesized and tested as new anticonvulsant compounds. Some of these structures have shown the ability to suppress convulsions at low doses, indicating their potential in developing new antiepileptic drugs (Gavernet et al., 2009).

Anticancer Activity

Sulfamide compounds have been explored for their anticancer activity. Symmetric and unsymmetric cyclic sulfamides have been synthesized and evaluated for their ability to inhibit cancer cell growth, particularly in breast cancer. These studies contribute to the understanding of sulfamide's role in cancer treatment (Jun et al., 2021).

Safety and Hazards

While specific safety and hazard information for “Sulfamide, tetramethyl-” was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

N,N,N’,N’-Tetramethylsulfonamide, also known as Sulfamide, tetramethyl-, is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes. DHPS is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase plays a role in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including N,N,N’,N’-Tetramethylsulfonamide, act as competitive inhibitors of DHPS . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of DHPS . By mimicking PABA, sulfonamides bind to DHPS and prevent it from synthesizing folic acid . This inhibition disrupts DNA production in bacteria, thereby exerting an antibacterial effect .

Biochemical Pathways

The action of N,N,N’,N’-Tetramethylsulfonamide primarily affects the folic acid synthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As a result, the bacteria cannot produce the folic acid necessary for DNA synthesis, which leads to inhibited growth and replication .

Pharmacokinetics

This allows for the maintenance of adequate blood levels over extended periods . .

Result of Action

The primary result of N,N,N’,N’-Tetramethylsulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, this compound prevents bacteria from producing the DNA they need to grow and replicate . This makes N,N,N’,N’-Tetramethylsulfonamide effective for treating bacterial infections .

Action Environment

The action of N,N,N’,N’-Tetramethylsulfonamide, like other sulfonamides, can be influenced by various environmental factors . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This environmental persistence can potentially contribute to the spread of antimicrobial resistance .

properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOVVBRSQYYSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191113
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamide, tetramethyl-

CAS RN

3768-63-6
Record name Tetramethylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636
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Record name Sulfamide, tetramethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsulfamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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